Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-bromo-4-ethoxy-3-methylbenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in a solvent like N-methyl pyrrolidine. This reaction yields the desired benzofuran derivative with good purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce complex polycyclic structures.
Scientific Research Applications
Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a lead compound for the development of new drugs with potential anti-tumor, antibacterial, and antiviral activities.
Biological Studies: The compound is used in studies to understand its biological activities and mechanisms of action.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the benzofuran ring .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate
- Ethyl 5-bromo-4-ethoxybenzofuran-2-carboxylate
- Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate
Uniqueness
Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate is unique due to the specific combination of substituents on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of the ethoxy and methyl groups, along with the bromine atom, influences its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran class. Its unique structure, characterized by a bromine atom at the 5-position, an ethoxy group at the 4-position, and a methyl group at the 3-position, contributes to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its anticancer, antibacterial, and antiviral properties.
- Molecular Formula : C₁₄H₁₅BrO₄
- Molecular Weight : 327.17 g/mol
- Structure : The compound features a benzofuran core with specific substituents that influence its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps, allowing for precise control over functional groups attached to the benzofuran core. This multi-step process is crucial for developing derivatives with varied biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various benzofuran derivatives, including this compound. Notably, compounds within this class have demonstrated significant cytotoxicity against human cancer cell lines. For instance:
- In vitro Studies : this compound has shown promising results in inhibiting the growth of cancer cells. In tests against different cancer cell lines, it exhibited an IC50 value comparable to established anticancer agents.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | SK-Hep-1 (liver cancer) | 6.01 | Inhibition of ERK phosphorylation |
Ethyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate | MCF-7 (breast cancer) | 5.00 | Induction of apoptosis via caspase activation |
The mechanism of action for these compounds often involves interaction with key signaling pathways, such as ERK and AKT pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Antibacterial and Antiviral Activity
Beyond its anticancer properties, this compound has been evaluated for antibacterial and antiviral activities. Preliminary data suggest that this compound displays:
- Antibacterial Activity : Effective against various bacterial strains, showing inhibition of growth in both Gram-positive and Gram-negative bacteria.
- Antiviral Activity : Demonstrated potential in inhibiting viral replication in vitro, suggesting a mechanism that may involve interference with viral entry or replication processes.
Case Studies
Several studies have investigated the biological activity of benzofuran derivatives:
- Study on Anticancer Activity : A recent study assessed the efficacy of various benzofuran derivatives against human breast and lung cancer cell lines. The results indicated that ethyl 5-bromo derivatives exhibited enhanced cytotoxicity compared to their non-brominated counterparts .
- Mechanistic Insights : Another research effort focused on understanding how these compounds induce apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation .
Properties
Molecular Formula |
C14H15BrO4 |
---|---|
Molecular Weight |
327.17 g/mol |
IUPAC Name |
ethyl 5-bromo-4-ethoxy-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H15BrO4/c1-4-17-13-9(15)6-7-10-11(13)8(3)12(19-10)14(16)18-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
RJWIAKGVQSVDEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC2=C1C(=C(O2)C(=O)OCC)C)Br |
Origin of Product |
United States |
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